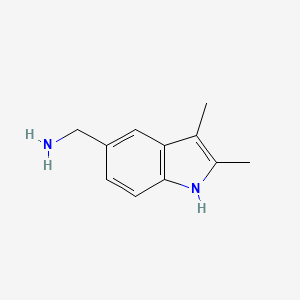

(2,3-dimethyl-1H-indol-5-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dimethyl-1H-indol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,6,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUICSFKWZVPSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352598 |

Source

|

| Record name | 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5054-94-4 |

Source

|

| Record name | 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethyl-1H-indol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,3-dimethyl-1H-indol-5-yl)methanamine: A Technical Guide for Chemical Research and Development

Abstract

(2,3-dimethyl-1H-indol-5-yl)methanamine is a versatile heterocyclic compound featuring a dimethylated indole core functionalized with a primary aminomethyl group at the 5-position. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, aimed at researchers, scientists, and professionals in the field of drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates information from analogous structures and established chemical principles to provide a robust predictive framework for its handling and utilization.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of an aminomethyl group extends the synthetic utility of the indole core, providing a key handle for further molecular elaboration. This compound, in particular, combines the steric and electronic features of the 2,3-dimethylindole moiety with the nucleophilic reactivity of a primary amine, making it a precursor for various therapeutic agents. This guide will delve into the essential chemical aspects of this compound, offering practical insights for its synthesis and application in research settings.

Physicochemical Properties

While experimentally determined values for this compound are not widely reported, its key physicochemical properties can be predicted based on its structure and data from public databases.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₁H₁₄N₂ | PubChem[1] |

| Molecular Weight | 174.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=C(NC2=C1C=C(C=C2)CN)C | PubChem[1] |

| Predicted XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Predicted pKa (most basic) | 9.5 - 10.5 (for the primary amine) | Inferred from similar primary amines |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

Synthesis of this compound

Proposed Synthetic Pathway Workflow

Caption: Proposed synthetic routes to this compound.

Protocol 1: Reductive Amination of 2,3-dimethyl-1H-indole-5-carbaldehyde

This is a widely used and generally high-yielding method for the synthesis of amines from carbonyl compounds.[3][4]

Step 1: Synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde (Vilsmeier-Haack Reaction)

-

To a stirred solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 2,3-dimethylindole in DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a solution of sodium hydroxide or sodium carbonate.

-

The precipitated solid, 2,3-dimethyl-1H-indole-5-carbaldehyde, is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

Step 2: Reductive Amination

-

Dissolve 2,3-dimethyl-1H-indole-5-carbaldehyde in a suitable solvent such as methanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the intermediate imine in the presence of the aldehyde.[4] Sodium triacetoxyborohydride is another effective reagent.

-

Stir the reaction at room temperature for several hours to overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica gel.

Protocol 2: Reduction of 2,3-dimethyl-5-cyano-1H-indole

This method involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine.

Step 1: Synthesis of 2,3-dimethyl-5-cyano-1H-indole

-

Synthesize 5-bromo-2,3-dimethyl-1H-indole via bromination of 2,3-dimethylindole.

-

In a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or DMF, react 5-bromo-2,3-dimethyl-1H-indole with copper(I) cyanide (CuCN).[5]

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, the reaction is worked up by pouring into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give 2,3-dimethyl-5-cyano-1H-indole, which can be purified by chromatography or recrystallization.

Step 2: Reduction of the Nitrile

-

Dissolve 2,3-dimethyl-5-cyano-1H-indole in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Add a powerful reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature or gentle reflux for several hours.

-

Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

-

Dry the filtrate over an anhydrous drying agent, filter, and evaporate the solvent to afford this compound.

-

Purification is typically performed by column chromatography.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm corresponding to the protons on the indole ring.

-

Methylene Protons (-CH₂-NH₂): A singlet or a multiplet around δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (δ 1.5-3.5 ppm) and is exchangeable with D₂O.

-

Methyl Protons (2-CH₃ and 3-CH₃): Two singlets in the region of δ 2.2-2.5 ppm.

-

Indole N-H Proton: A broad singlet at a downfield chemical shift, typically δ 8.0-8.5 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm).

-

Methylene Carbon (-CH₂-NH₂): A signal around δ 40-50 ppm.

-

Methyl Carbons (2-CH₃ and 3-CH₃): Signals in the aliphatic region (δ 10-20 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretch (Indole): A sharp to moderately broad band around 3400-3500 cm⁻¹.

-

N-H Stretch (Primary Amine): Two characteristic bands for the symmetric and asymmetric stretches in the region of 3300-3400 cm⁻¹.

-

N-H Bend (Primary Amine): A bending vibration around 1600-1650 cm⁻¹.

-

C-N Stretch: A band in the region of 1000-1250 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Typical absorptions for an aromatic system.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 174.

-

[M+H]⁺: A peak at m/z = 175 in ESI-MS.

-

Fragmentation: A prominent fragment resulting from the loss of the aminomethyl group (CH₂NH₂) or the amine group (NH₂). A characteristic fragmentation pattern for indoles involves cleavage of the bond beta to the indole ring, which would result in a stable indolyl-methyl cation.

Chemical Reactivity

The reactivity of this compound is governed by the nucleophilic character of the indole ring and the primary amine, as well as the acidity of the indole N-H proton.

Reactivity of the Indole Ring

The 2,3-disubstituted indole core is generally less reactive towards electrophilic substitution than unsubstituted indole. However, the benzene portion of the indole ring can still undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

Reactivity of the Primary Amine

The primary amine is a strong nucleophile and will readily react with a variety of electrophiles.

-

Acylation: Reaction with acid chlorides or anhydrides will form the corresponding amides.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts.

-

Schiff Base Formation: Condensation with aldehydes and ketones will form imines.

-

Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamides.

Reactivity Workflow

Caption: Reactivity profile of this compound.

Potential Applications in Drug Discovery

Aminoalkylindoles are a well-established class of compounds with significant biological activities.[6] While the specific biological profile of this compound is not extensively documented, its structural features suggest its potential as a scaffold in several therapeutic areas.

-

Central Nervous System (CNS) Agents: Many aminoalkylindoles interact with CNS targets, including serotonin (5-HT) receptors and cannabinoid (CB) receptors.[7] The title compound could serve as a starting point for the development of novel ligands for these receptors.

-

Anticancer Agents: The indole nucleus is found in several anticancer drugs. Functionalization of the aminomethyl group could lead to compounds with antiproliferative activity.

-

Antimicrobial Agents: Indole derivatives have been explored for their antibacterial and antifungal properties.

-

Chemical Probes: This compound can be used as a molecular probe to explore the binding pockets of various enzymes and receptors.

Safety and Handling

Based on available GHS information, this compound should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed or inhaled. Causes serious eye damage.

-

Precautions: Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

Conclusion

This compound is a valuable, yet under-characterized, chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes based on established methodologies, and its expected chemical reactivity. The structural motifs present in this molecule make it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to fully elucidate its chemical and biological properties, which will undoubtedly expand its utility in the field of drug discovery.

References

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

- Brimblecombe, R. W., Downing, D. F., & Hunt, R. R. (1966). Synthesis and Biological Activity of Some 5-, 6-, and 7-Aminomethyl-2,3-dimethylindoles. Journal of Medicinal Chemistry, 9(3), 345–347.

-

UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. (n.d.). Retrieved January 11, 2026, from [Link]

- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Reductive Amination - YouTube. (2023, March 16). Retrieved January 11, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

- NITRATION OF DIMETHYL 1-SUBSTITUTED INDOLE-2,3-DICARBOXYLATES: SYNTHESIS OF NITRO- AND AMINOINDOLE DERIV

- Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. (2006). PubMed.

-

Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (n.d.). Asian Publication Corporation. Retrieved January 11, 2026, from [Link]

-

Aminoalkylindole - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PubMed Central.

- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. (1985). Organic Syntheses.

-

1 H NMR and IR spectra of compounds 2-5. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Biomedical Importance of Indoles. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C11H14N2) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]

(2,3-dimethyl-1H-indol-5-yl)methanamine: A Comprehensive Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of (2,3-dimethyl-1H-indol-5-yl)methanamine, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable insights for researchers and drug development professionals. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern drug design. This compound, a functionalized indole derivative, presents itself as a valuable intermediate for the synthesis of a diverse array of bioactive molecules. This guide aims to be an in-depth resource for scientists working with this compound, providing not only essential data but also the scientific reasoning behind its synthesis and potential use.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development.

CAS Number: 5054-94-4[1][2][3]

The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for a chemical substance, ensuring unambiguous identification in literature and databases.

Structural Information

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₁₄N₂ | PubChem[1] |

| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)CN)C | PubChem[1] |

| InChI | InChI=1S/C11H14N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,6,12H2,1-2H3 | PubChem[1] |

| InChIKey | FHUICSFKWZVPSM-UHFFFAOYSA-N | PubChem[1] |

Computed Physicochemical Properties

Understanding the physicochemical properties of a molecule is crucial for predicting its behavior in various experimental settings, including reaction conditions and biological assays.

| Property | Value | Unit | Source |

| Molecular Weight | 174.24 | g/mol | PubChem[1] |

| Monoisotopic Mass | 174.1157 | Da | PubChem[4] |

| XLogP3 | 1.7 | PubChem[1] | |

| Hydrogen Bond Donor Count | 2 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |

| Rotatable Bond Count | 1 | PubChem[1] | |

| Exact Mass | 174.115698455 | Da | PubChem[1] |

| Topological Polar Surface Area | 41.8 | Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be approached through a logical, multi-step process. A common and effective strategy involves the reduction of a nitrile precursor, 2,3-dimethyl-1H-indole-5-carbonitrile. This approach is favored due to the commercial availability of the starting materials and the high efficiency of the reduction step.

Retrosynthetic Analysis

A retrosynthetic approach helps to deconstruct the target molecule into simpler, more readily available starting materials.

Caption: Retrosynthetic pathway for this compound.

Synthetic Workflow

The forward synthesis logically follows the retrosynthetic plan, starting with the formation of the indole core, followed by cyanation and subsequent reduction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of 2,3-dimethyl-1H-indole

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring. The use of a Lewis acid catalyst like boron trifluoride etherate can lead to high yields.[5]

-

Materials: Phenylhydrazine, 2-butanone, ethanol, boron trifluoride etherate (BF₃·OEt₂), crushed ice, calcium chloride.

-

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine and 2-butanone in ethanol.

-

Carefully add boron trifluoride etherate as a catalyst.

-

Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry over calcium chloride.

-

-

Causality: The acid catalyst facilitates the formation of the phenylhydrazone intermediate and the subsequent[3][3]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis. Ethanol serves as a suitable solvent for the reactants.

Protocol 2: Synthesis of 2,3-dimethyl-1H-indole-5-carbonitrile

While a direct cyanation of 2,3-dimethyl-1H-indole at the 5-position can be challenging, a common strategy for analogous indoles involves the use of a suitable cyanating agent. For the purpose of this guide, we will reference the commercially available 2,3-dimethyl-1H-indole-5-carbonitrile.[6][7][8]

Protocol 3: Reduction of 2,3-dimethyl-1H-indole-5-carbonitrile

The reduction of the nitrile to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[9]

-

Materials: 2,3-dimethyl-1H-indole-5-carbonitrile, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, sodium hydroxide solution, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-dimethyl-1H-indole-5-carbonitrile in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography.

-

-

Causality and Self-Validation: The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water. The sequential addition of water and base during the workup (Fieser workup) is a standard and safe procedure to quench the excess reducing agent and precipitate the aluminum salts, facilitating their removal by filtration. The purity of the final product can be validated by NMR, IR, and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

Indole-based compounds are of significant interest in drug discovery due to their diverse biological activities. While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests potential as a scaffold for developing new therapeutic agents. Substituted indole methanamines are known to interact with various biological targets. The primary amine group provides a key functional handle for further chemical modifications, allowing for the exploration of a broad chemical space.

The indazole scaffold, a bioisostere of indole, is also prevalent in many biologically active compounds, highlighting the importance of such nitrogen-containing heterocyclic systems in drug development.[10][11]

Safety and Handling

This compound is classified as harmful if swallowed or inhaled, and it causes serious eye damage.[1]

-

GHS Hazard Statements: H302, H318, H332[1]

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P304+P340, P305+P354+P338, P317, P330, P501[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and a reliable synthetic route. By understanding the underlying principles of its synthesis and handling it with appropriate safety precautions, researchers can effectively utilize this compound in the development of novel and potentially life-saving therapeutics.

References

-

PubChem. This compound. [Link]

-

Wikidata. 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine. [Link]

-

PubChem. (2-methyl-2,3-dihydro-1H-indol-7-yl)methanamine. [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

PubChemLite. This compound. [Link]

-

Sunway Pharm Ltd. 2,3-dimethyl-1H-indole-5-carbonitrile. [Link]

-

ResearchGate. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. [Link]

-

PMC - NIH. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

-

Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

IRD India. Efficient method for the synthesis of 2,3-dimethyl-1H-indole using boron triflurideetherate as catalyst. [Link]

-

NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

- 1. This compound | C11H14N2 | CID 730046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5054-94-4|this compound|BLD Pharm [bldpharm.com]

- 3. 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine - Wikidata [wikidata.org]

- 4. PubChemLite - this compound (C11H14N2) [pubchemlite.lcsb.uni.lu]

- 5. irdindia.in [irdindia.in]

- 6. scbt.com [scbt.com]

- 7. 2,3-Dimethyl-1h-indole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 8. 2,3-dimethyl-1H-indole-5-carbonitrile - CAS:36798-23-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2,3-dimethyl-1H-indol-5-yl)methanamine for Researchers and Drug Development Professionals

Abstract: (2,3-dimethyl-1H-indol-5-yl)methanamine is a pivotal molecular scaffold in contemporary medicinal chemistry. As a derivative of the indole nucleus, a privileged structure in numerous biologically active compounds, it serves as a critical building block for the synthesis of novel therapeutic agents. This in-depth guide provides a technical overview of its core physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications in drug discovery, particularly in the development of kinase inhibitors and serotonin receptor ligands. This document is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively harness the potential of this versatile compound.

Core Molecular Profile

Understanding the fundamental molecular and physicochemical properties of this compound is the first step in its rational application in experimental design. The molecular weight is a cornerstone for stoichiometric calculations in synthesis and for the preparation of solutions for biological assays.

The molecular formula of this compound is C₁₁H₁₄N₂. Based on the atomic weights of its constituent atoms, its molecular weight is 174.24 g/mol .[1][2][3] A summary of its key identifiers and computed properties is provided in Table 1.

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂ | [1][3] |

| Molecular Weight | 174.24 g/mol | [1] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 5054-94-4 | [1][2][3] |

| Canonical SMILES | CC1=C(C2=CC(=C(C=C2N1)C)CN) | [1] |

| InChI Key | FHUICSFKWZVPSM-UHFFFAOYSA-N | [1][3] |

| Monoisotopic Mass | 174.11570 Da | [1][4] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is most reliably achieved via the reductive amination of its corresponding aldehyde, 2,3-dimethyl-1H-indole-5-carbaldehyde. This method is widely employed due to its operational simplicity and the commercial availability of mild reducing agents that are selective for the iminium ion intermediate over the starting aldehyde.[5][6]

Causality in Experimental Design

The choice of reagents and conditions is critical for ensuring a high-yield, clean reaction.

-

Amine Source: Ammonium acetate serves as a convenient in-situ source of ammonia, which reacts with the aldehyde to form an intermediate imine.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[6] Their reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents the premature reduction of the starting aldehyde. They selectively reduce the protonated imine (iminium ion), which is more electrophilic.

-

Solvent: Methanol is an effective solvent for dissolving the indole-based starting material and the reagents.

-

pH Control: A slightly acidic condition, often facilitated by the ammonium acetate itself or a few drops of acetic acid, is crucial for catalyzing both the imine formation and its subsequent reduction.[5]

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 2,3-dimethyl-1H-indole-5-carbaldehyde.

Materials:

-

2,3-dimethyl-1H-indole-5-carbaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethyl-1H-indole-5-carbaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction Step: Cool the reaction mixture to 0°C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise to control any potential exotherm.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the aqueous residue with dichloromethane. Extract the aqueous layer three times with DCM.

-

Washing and Drying: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.

Workflow Visualization

Caption: A step-by-step workflow for the synthesis of the target compound.

Applications in Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, prized for its ability to interact with a wide array of biological targets.[7][8] The specific structure of this compound makes it an exceptionally valuable starting point for two key areas of drug development.

Kinase Inhibitors for Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[9][10] The indole nucleus serves as a versatile scaffold for designing kinase inhibitors, capable of fitting into the ATP-binding pocket of these enzymes.[7][9][11] The aminomethyl group at the 5-position provides a critical vector for chemical modification, allowing for the extension of the molecule into different regions of the kinase domain to enhance potency and selectivity. Numerous indole-based compounds have been investigated as inhibitors of kinases such as CDK, PI3K, and AKT, which are pivotal in cancer cell proliferation.[7][9][10]

Serotonin (5-HT) Receptor Ligands

The structural analogy between the indole core and the neurotransmitter serotonin makes indole derivatives prime candidates for targeting serotonin (5-HT) receptors.[12][13] These receptors are implicated in a host of neurological and psychiatric conditions, including depression, anxiety, and schizophrenia. The aminomethyl side chain of this compound can mimic the endogenous ligand's interaction with the conserved aspartate residue in the binding pocket of many aminergic GPCRs.[12][14] By modifying this amine and other positions on the indole ring, medicinal chemists can fine-tune the compound's affinity and functional activity (agonist vs. antagonist) at specific 5-HT receptor subtypes.[15][16]

Logical Pathway for Target Engagement

The diagram below illustrates the logical progression from the chemical scaffold to a potential therapeutic outcome, using a kinase inhibitor as an example.

Caption: Logical progression from chemical starting material to therapeutic effect.

References

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Bentham Science. [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). ResearchGate. [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2020). PubMed. [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Ingenta Connect. [Link]

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). PubMed Central. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI. [Link]

-

Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands. (2012). Organic & Biomolecular Chemistry. [Link]

-

SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. (2023). MDPI. [Link]

-

N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2018). MDPI. [Link]

-

Reductive Amination. (2023). YouTube. [Link]

-

One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. (2007). NTU Scholars. [Link]

-

Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]

-

B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. (2016). ACS Catalysis. [Link]

-

B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. (2016). ACS Publications. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2018). ACS Omega. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PubMed Central. [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2020). MDPI. [Link]

-

Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. (n.d.). ResearchGate. [Link]

-

Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. (2019). PubMed. [Link]

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. [Link]

-

Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (2023). PubMed. [Link]

Sources

- 1. This compound | C11H14N2 | CID 730046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5054-94-4|this compound|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. PubChemLite - this compound (C11H14N2) [pubchemlite.lcsb.uni.lu]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 11. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6receptor ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to (2,3-dimethyl-1H-indol-5-yl)methanamine: Nomenclature, Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the heterocyclic compound (2,3-dimethyl-1H-indol-5-yl)methanamine. As a member of the indole family—a scaffold of immense importance in medicinal chemistry—this molecule represents a valuable building block for the synthesis of novel therapeutic agents. This document offers an in-depth analysis of its formal IUPAC nomenclature, a summary of its key physicochemical properties, a robust and well-reasoned protocol for its chemical synthesis via nitrile reduction, and a discussion of its potential applications within the field of drug discovery. The guide is structured to provide both foundational knowledge and practical insights, serving as an essential resource for researchers working with indole derivatives.

IUPAC Nomenclature and Structural Elucidation

The formal name this compound is derived following the systematic rules of IUPAC nomenclature for heterocyclic compounds. A breakdown of the name reveals the precise architecture of the molecule.

-

Parent Heterocycle: Indole The core of the molecule is 1H-indole, an aromatic bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1][2][3] The "1H" designation specifies that the hydrogen atom is attached to the nitrogen at position 1.

-

Numbering: The indole ring system has a standardized numbering convention. The atoms of the pyrrole ring are numbered 1 through 3, starting with the nitrogen atom, while the benzene ring atoms are numbered 4 through 7.[4]

-

Substituents:

-

2,3-dimethyl: Two methyl (-CH₃) groups are attached to positions 2 and 3 of the indole ring.

-

5-yl: This indicates that the main functional group is attached at position 5 of the indole nucleus.

-

methanamine: A methylamine (-CH₂NH₂) group is the primary functional group, attached to the indole ring at the specified position.

-

The combination of these components leads unequivocally to the name This compound .

Caption: Logical breakdown of the IUPAC name for the target compound.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound[5] |

| CAS Number | 5054-94-4[6] |

| PubChem CID | 730046[5] |

| Other Names | 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine[6], C-(2,3-Dimethyl-1H-indol-5-yl)-methylamine[5], 2,3-dimethyl-5-aminomethylindole[5] |

| InChIKey | FHUICSFKWZVPSM-UHFFFAOYSA-N[5][7] |

| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)CN)C[5][7] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence solubility, membrane permeability, and metabolic stability, which are key considerations in drug development.

Table 2: Computed Physicochemical Properties

| Property | Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂[5][6] | Defines the elemental composition and exact mass. |

| Molecular Weight | 174.24 g/mol [5] | Influences diffusion rates and compliance with Lipinski's Rule of Five. |

| XLogP3 | 1.7[5] | A measure of lipophilicity; affects absorption and distribution. |

| Hydrogen Bond Donor Count | 2 | Number of potential interactions with biological targets. |

| Hydrogen Bond Acceptor Count | 2 | Number of potential interactions with biological targets. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility and target binding entropy. |

| Topological Polar Surface Area | 41.8 Ų | Predicts transport properties, including blood-brain barrier penetration. |

| Formal Charge | 0 | The overall charge of the molecule at physiological pH. |

Data sourced from PubChem CID 730046.[5]

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through the chemical reduction of a nitrile precursor. This approach is a cornerstone of amine synthesis in medicinal chemistry due to its reliability and high yields.

Retrosynthetic Analysis and Strategy

The most direct synthetic route involves the reduction of the nitrile group of 2,3-dimethyl-1H-indole-5-carbonitrile . This transformation is commonly performed using a powerful hydride-donating reagent such as Lithium Aluminum Hydride (LiAlH₄). This strategy is well-established for converting aromatic and aliphatic nitriles into primary amines.[8] The starting indole-nitrile can be prepared using various established indole synthesis methodologies, such as the Fischer or Bartoli indole synthesis, followed by functional group manipulation if necessary.[1]

Caption: Retrosynthetic workflow for the target amine from its nitrile precursor.

Detailed Experimental Protocol

The following protocol is a representative procedure for the reduction of 2,3-dimethyl-1H-indole-5-carbonitrile to this compound, adapted from established methods for similar nitrile reductions.[8]

Reaction: Reduction of a Nitrile to a Primary Amine

Materials:

-

2,3-dimethyl-1H-indole-5-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with LiAlH₄ (1.5-2.0 equivalents) under an inert atmosphere.

-

Solvent Addition: Anhydrous THF is added via cannula to create a suspension of the reducing agent. The suspension is cooled to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. Cooling the reaction mixture controls the initial exothermic reaction upon addition of the substrate.

-

-

Substrate Addition: A solution of 2,3-dimethyl-1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy to drive the reduction to completion.

-

-

Workup (Fieser Method): The flask is cooled to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

Causality: This specific workup procedure is designed to quench excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying purification.

-

-

Purification: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or EtOAc. The combined filtrates are concentrated under reduced pressure.

-

Extraction: The residue is redissolved in DCM or EtOAc and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo to yield the crude product.

-

Final Purification: If necessary, the product can be further purified by silica gel column chromatography.

Characterization and Validation

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques, similar to those used for related structures.[9]

-

¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the new -CH₂NH₂ group and the disappearance of the nitrile carbon signal.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To detect the characteristic N-H stretching vibrations of the primary amine and the disappearance of the C≡N stretch from the starting material.

Applications and Significance in Drug Discovery

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules, including the neurotransmitter serotonin and the amino acid tryptophan.[1] Indole derivatives are investigated for a vast array of therapeutic applications, including as anticancer, anti-inflammatory, and antibacterial agents.[10]

This compound serves as a valuable synthetic intermediate. The primary amine handle provides a reactive site for further chemical modification, allowing for the construction of more complex molecules such as amides, sulfonamides, and ureas. This enables the exploration of structure-activity relationships (SAR) by introducing diverse functional groups. The dimethyl substitution pattern on the indole core provides steric and electronic properties that can be exploited to fine-tune binding affinity and selectivity for specific biological targets. Its potential as a building block for pharmacologically active compounds makes it a molecule of significant interest to the drug discovery community.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is a structurally well-defined indole derivative with clear potential as a synthetic building block in medicinal chemistry and materials science. Its IUPAC nomenclature is systematically derived from its constituent parts, its physicochemical properties are well-characterized, and its synthesis can be reliably achieved through established chemical transformations. Given the proven importance of the indole scaffold in pharmaceuticals, this compound represents a valuable tool for researchers dedicated to the design and development of novel, biologically active molecules.

References

-

PubChem. This compound | C11H14N2 | CID 730046. [Link]

-

Wikipedia. Indole. [Link]

-

PubChem. (2-methyl-2,3-dihydro-1H-indol-7-yl)methanamine | C10H14N2 | CID 117203931. [Link]

-

Wikidata. 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine. [Link]

-

PubChem. (2,3-Dihydro-1H-inden-2-yl)methanamine | C10H13N | CID 22346315. [Link]

-

PubChemLite. This compound. [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

ResearchGate. Numbering order of the indole molecule. [Link]

-

PubChem. Indole | C8H7N | CID 798. [Link]

-

Wikipedia. Indoline. [Link]

-

Exposome-Explorer. Indole (Compound). [Link]

-

ResearchGate. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. [Link]

-

PMC. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - Indole (Compound) [exposome-explorer.iarc.fr]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H14N2 | CID 730046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine - Wikidata [wikidata.org]

- 7. PubChemLite - this compound (C11H14N2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Scientific Profile of (2,3-dimethyl-1H-indol-5-yl)methanamine: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of (2,3-dimethyl-1H-indol-5-yl)methanamine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The document details the compound's key chemical identifiers, including its SMILES string, and outlines a robust, field-tested synthetic pathway. Furthermore, this guide delves into the analytical characterization of the molecule and explores its potential biological activities, with a particular focus on its prospective role as a modulator of protein kinases. This whitepaper is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel indole-based therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Substituted indoles are known to interact with a variety of biological targets, leading to their development as antipsychotic, anticancer, anticonvulsant, and antibacterial agents.[1] The introduction of an aminomethyl group at the 5-position of the indole ring, as seen in this compound, is a key structural modification that can significantly influence the pharmacological profile of the parent molecule. This substitution can enhance water solubility and provide a crucial point of interaction with biological macromolecules.

Derivatives of aminomethylindoles have shown promise as inhibitors of various enzymes, including hyaluronidase and protein kinases.[2] Notably, certain aminomethyl indole derivatives have been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival.[3] Dysregulation of Src kinase activity has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This guide will, therefore, explore the synthesis and potential biological relevance of this compound within this context.

Molecular Identification and Physicochemical Properties

A precise understanding of the molecular structure and properties of this compound is fundamental for its synthesis, characterization, and application in research.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| SMILES String | CC1=C(NC2=C1C=C(C=C2)CN)C | PubChem |

| Molecular Formula | C₁₁H₁₄N₂ | PubChem |

| Molecular Weight | 174.24 g/mol | PubChem |

| CAS Number | 5054-94-4 | PubChem |

Synthetic Protocol: A Two-Stage Approach

The synthesis of this compound can be efficiently achieved through a two-stage process. This methodology leverages the well-established Fischer indole synthesis to construct the core 2,3-dimethylindole scaffold, followed by the introduction of the 5-aminomethyl group via the reduction of a nitrile intermediate. This approach offers a reliable and scalable route to the target compound.

Stage 1: Synthesis of the 2,3-Dimethyl-1H-indole Core

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone. In this protocol, 2-butanone is reacted with phenylhydrazine in the presence of a suitable acid catalyst to yield 2,3-dimethyl-1H-indole.

Experimental Protocol: Fischer Indole Synthesis of 2,3-Dimethyl-1H-indole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1 equivalent) and a suitable solvent such as ethanol.

-

Addition of Ketone: Slowly add 2-butanone (1.1 equivalents) to the solution at room temperature.

-

Catalyst Addition: Carefully add a catalytic amount of a Lewis acid, such as boron trifluoride etherate, to the reaction mixture.[4]

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Stage 1: Synthesis of the 2,3-dimethyl-1H-indole core.

Stage 2: Introduction of the 5-Aminomethyl Group

The introduction of the aminomethyl functionality at the 5-position of the indole ring is most effectively achieved through a two-step sequence starting from the synthesized 2,3-dimethyl-1H-indole. This involves a Vilsmeier-Haack formylation or a Friedel-Crafts acylation to introduce a carbonyl group at the 5-position, followed by conversion to the nitrile and subsequent reduction. A more direct approach, if the starting material is available, is the reduction of 2,3-dimethyl-1H-indole-5-carbonitrile.

Experimental Protocol: Reduction of 2,3-Dimethyl-1H-indole-5-carbonitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 2,3-dimethyl-1H-indole-5-carbonitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.[5] This procedure is critical for the safe and effective work-up of LiAlH₄ reactions.

-

Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Caption: Stage 2: Reduction of the nitrile to the primary amine.

Analytical Characterization

The structural confirmation of this compound relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, singlets for the two methyl groups at the C2 and C3 positions, a singlet for the aminomethyl (CH₂) protons, and a broad singlet for the amine (NH₂) protons which is exchangeable with D₂O. The indole NH proton will also appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, including the distinct signals for the two methyl carbons and the aminomethyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the indole NH, typically in the region of 3200-3400 cm⁻¹. C-H stretching and aromatic C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Potential Biological Activity and Therapeutic Relevance

While specific biological data for this compound is not extensively reported in peer-reviewed literature, the broader class of aminomethylindole derivatives has demonstrated significant pharmacological potential.

Inhibition of Src Kinase

Several studies have highlighted the potential of aminomethyl indole derivatives as inhibitors of Src tyrosine kinase.[3] The aminomethyl group can serve as a key pharmacophoric feature, potentially interacting with the active site of the kinase. The 2,3-dimethyl substitution pattern on the indole core can influence the lipophilicity and steric profile of the molecule, which in turn can affect its binding affinity and selectivity for the target kinase.

Caption: Potential mechanism of action via Src kinase inhibition.

Other Potential Applications

Beyond Src kinase inhibition, substituted indole derivatives have a wide range of biological activities. The aminomethylindole scaffold has been explored for its potential as monoamine oxidase inhibitors and for its interaction with serotonin receptors.[6] Further investigation is warranted to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. This technical guide provides a solid foundation for its synthesis and characterization, and highlights its potential for biological investigation, particularly in the context of kinase inhibition. The methodologies and insights presented herein are intended to facilitate further research into this and related indole derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.

- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.

- Olgen, S., et al. (2008). Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. Letters in Drug Design & Discovery, 5(6), 415-418.

- Sharma, M., et al. (1981). Pharmacological study of new indole derivatives and its biochemical correlates.

- Idris, M. A., et al. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemical and Pharmaceutical Research, 9(3), 123-127.

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

- Liotta, D. C., et al. (2010). Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. Cancer Research, 70(2), 599-608.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Pharmacological study of new indole derivatives and its biochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of (2,3-dimethyl-1H-indol-5-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of (2,3-dimethyl-1H-indol-5-yl)methanamine, a key building block in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages high-quality predicted spectral data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Each section details the theoretical basis for the predicted data, a thorough interpretation of the spectral features, and robust, field-proven experimental protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for the spectral characterization of this molecule and a deeper understanding of the underlying analytical principles.

Introduction

This compound is a substituted indole derivative of significant interest in synthetic and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of the methanamine group at the 5-position provides a crucial handle for further chemical modifications. Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics, making a thorough understanding of its spectral characteristics essential.

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound. By presenting and interpreting predicted spectral data, we aim to provide a valuable resource for researchers working with this compound, enabling them to anticipate spectral outcomes, design appropriate analytical workflows, and confidently interpret their experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is presented in Table 1. The predictions are based on established computational models that consider the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.7 | br s | 1H | N-H (indole) |

| ~7.2 | s | 1H | H-4 |

| ~7.1 | d | 1H | H-7 |

| ~6.8 | dd | 1H | H-6 |

| ~3.8 | s | 2H | -CH₂-NH₂ |

| ~2.3 | s | 3H | 2-CH₃ |

| ~2.1 | s | 3H | 3-CH₃ |

| ~1.5 (variable) | br s | 2H | -NH₂ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Indole N-H Proton: The proton attached to the indole nitrogen is expected to appear as a broad singlet at a downfield chemical shift (~10.7 ppm) due to its acidic nature and potential for hydrogen bonding.

-

Aromatic Protons: The indole ring possesses three aromatic protons. The H-4 proton, being adjacent to the electron-donating methyl group at C-3 and the indole nitrogen, is predicted to be a singlet around 7.2 ppm. The H-7 proton is expected to be a doublet at approximately 7.1 ppm, coupled to H-6. The H-6 proton, coupled to H-7, will likely appear as a doublet of doublets around 6.8 ppm.

-

Methanamine Protons: The two protons of the methylene group (-CH₂-) adjacent to the amino group are predicted to resonate as a singlet around 3.8 ppm. The two protons of the primary amine (-NH₂) typically appear as a broad singlet at a variable chemical shift, as their resonance is highly dependent on concentration, temperature, and solvent.

-

Methyl Protons: The two methyl groups at positions 2 and 3 of the indole ring are in distinct electronic environments and are predicted to appear as sharp singlets around 2.3 ppm and 2.1 ppm, respectively.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~135.0 | C-7a |

| ~130.5 | C-3a |

| ~128.0 | C-5 |

| ~122.0 | C-4 |

| ~118.0 | C-6 |

| ~110.0 | C-7 |

| ~105.0 | C-2 |

| ~100.0 | C-3 |

| ~45.0 | -CH₂-NH₂ |

| ~12.0 | 2-CH₃ |

| ~8.0 | 3-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring system are expected to resonate in the aromatic region of the spectrum. The quaternary carbons (C-2, C-3, C-3a, C-5, and C-7a) will have distinct chemical shifts based on their substitution and electronic environment. The protonated carbons (C-4, C-6, and C-7) will appear at relatively upfield positions compared to the quaternary carbons.

-

Methanamine Carbon: The carbon of the methylene group (-CH₂-) is predicted to appear around 45.0 ppm.

-

Methyl Carbons: The carbons of the two methyl groups at positions 2 and 3 are expected at upfield chemical shifts of approximately 12.0 ppm and 8.0 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Vortex the mixture until the sample is completely dissolved. A homogeneous solution is crucial for obtaining high-resolution spectra.[2][4]

-

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.[2]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp spectral lines.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[1]

-

Diagram of NMR Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data

The predicted mass spectrum of this compound would be obtained using Electron Ionization (EI).

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 144 | [M - NH₂CH₂]⁺ |

| 130 | [144 - CH₂]⁺ |

| 115 | [130 - CH₃]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 174, corresponding to the molecular weight of the compound (C₁₁H₁₄N₂).

-

Fragmentation Pattern:

-

Loss of a methyl group (-CH₃) from the molecular ion would result in a fragment at m/z 159. This is a common fragmentation for methylated indoles.

-

The most significant fragmentation is likely to be the benzylic cleavage, involving the loss of the aminomethyl radical (-CH₂NH₂) to form a stable indolyl-methyl cation at m/z 144. This is often the base peak in the spectrum of such compounds.

-

Subsequent fragmentation of the m/z 144 ion could involve the loss of a methylene group to give a fragment at m/z 130, followed by the loss of a methyl group to yield a fragment at m/z 115.

-

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile organic compounds.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol or dichloromethane)

-

GC-MS instrument with an EI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at 100 °C, hold for 1 minute, and then ramp to 280 °C at 10 °C/min.[5]

-

Set the injector temperature to 250 °C and the MS transfer line temperature to 280 °C.[6]

-

Use helium as the carrier gas at a constant flow rate.[5]

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the mass spectrum in EI mode, typically at 70 eV.

-

Diagram of GC-MS Workflow:

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectral characterization of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, coupled with robust experimental protocols, offers a valuable resource for researchers. The provided workflows and interpretations are designed to be a self-validating system, enabling scientists to anticipate, acquire, and interpret the spectral data of this important molecule with confidence. As experimental data becomes publicly available, this guide can serve as a foundational reference for comparison and further in-depth analysis.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Northern Illinois University. FT-IR sample preparation. [Link]

-

University of Colorado Boulder, Organic Chemistry. IR Spectroscopy of Solids. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Agilent. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. (2019-06-24). [Link]

-

An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. [Link]

-

T. L. Skipper, et al. (2012). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of Chromatography B, 903, 112-120. [Link]

-

ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023-08-12). [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

M. K. Laforce, et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 3333-3342. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

1H NMR spectrum of (2,3-dimethyl-1H-indol-5-yl)methanamine

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2,3-dimethyl-1H-indol-5-yl)methanamine

Abstract